2-(2,2-Dipropoxyacetyl)thiophene
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Overview
Description
2-(2,2-Dipropoxyacetyl)thiophene is a heterocyclic compound containing a thiophene ring substituted with a 2,2-dipropoxyacetyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(2,2-Dipropoxyacetyl)thiophene, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with carbonyl compounds under specific conditions. For instance, the Paal-Knorr synthesis involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dipropoxyacetyl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Nitrothiophenes and sulfonated thiophenes.
Scientific Research Applications
2-(2,2-Dipropoxyacetyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(2,2-Dipropoxyacetyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function. Additionally, the dipropoxyacetyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiophene: A simpler thiophene derivative with an acetyl group.
2-Butylthiophene: Contains a butyl group instead of a dipropoxyacetyl group.
2-Octylthiophene: Features an octyl group, used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(2,2-Dipropoxyacetyl)thiophene is unique due to its dipropoxyacetyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other thiophene derivatives and may contribute to its specific applications in various fields .
Properties
CAS No. |
113311-41-4 |
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Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2,2-dipropoxy-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H18O3S/c1-3-7-14-12(15-8-4-2)11(13)10-6-5-9-16-10/h5-6,9,12H,3-4,7-8H2,1-2H3 |
InChI Key |
CNUGDFBMFFQFEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C(=O)C1=CC=CS1)OCCC |
Origin of Product |
United States |
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